An In-depth Technical Guide to N-Phenethyl-p-toluenesulfonamide: Core Properties and Scientific Applications
An In-depth Technical Guide to N-Phenethyl-p-toluenesulfonamide: Core Properties and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenethyl-p-toluenesulfonamide, with the CAS Number 5450-75-9, is a sulfonamide derivative that serves as a valuable intermediate and building block in organic synthesis.[1] Structurally, it comprises a phenethylamine moiety bonded to the nitrogen atom of a p-toluenesulfonyl group. This arrangement of functional groups—a secondary sulfonamide with an acidic proton, an aromatic tosyl group, and a phenyl group—imparts a unique combination of reactivity and physical properties. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights for its effective use in research and development.
Physicochemical Properties
The core physical and chemical characteristics of N-Phenethyl-p-toluenesulfonamide are summarized below. These properties are fundamental to its handling, reaction setup, and purification.
| Property | Value | Source |
| IUPAC Name | 4-methyl-N-(2-phenylethyl)benzenesulfonamide | [1] |
| CAS Number | 5450-75-9 | [1] |
| Molecular Formula | C₁₅H₁₇NO₂S | [1] |
| Molecular Weight | 275.4 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | Inferred from related compounds |
| Melting Point | Data not available; related N-ethyl-p-toluenesulfonamide melts at 63-65 °C | [2] |
| Solubility | Predicted to be insoluble in water, soluble in polar organic solvents like chloroform and ethanol. | [2] |
| LogP | 3.51 | [3] |
Expert Insight: The presence of both aromatic rings and the polar sulfonamide group results in a molecule with moderate polarity. While the hydrocarbon portions suggest solubility in less polar solvents, the hydrogen bonding capability of the N-H group and the polar S=O bonds allows for solubility in moderately polar to polar aprotic solvents. Its insolubility in water is a key consideration for reaction work-ups, often allowing for straightforward extraction into an organic solvent.
Molecular Structure and Spectroscopic Characterization
The structural features of N-Phenethyl-p-toluenesulfonamide are key to its chemical behavior.
Caption: Molecular structure of N-Phenethyl-p-toluenesulfonamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.70 | d | 2H | Ar-H (ortho to SO₂) | Deshielded by the electron-withdrawing SO₂ group. |
| ~7.30 | d | 2H | Ar-H (meta to SO₂) | Standard aromatic proton shift. |
| ~7.25-7.15 | m | 5H | Phenyl group protons | Protons of the phenethyl phenyl ring. |
| ~4.8-5.0 | t (broad) | 1H | N-H | Acidic proton, often broad. Shift is concentration-dependent. |
| ~3.30 | q | 2H | N-CH₂ | Methylene group adjacent to the deshielding nitrogen atom. |
| ~2.80 | t | 2H | Ph-CH₂ | Methylene group adjacent to the phenyl ring. |
| ~2.40 | s | 3H | Ar-CH₃ | Methyl group on the tosyl ring. |
Predicted ¹³C NMR Data (CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~143.5 | Ar-C (ipso to SO₂) | Quaternary carbon, deshielded. |
| ~138.0 | Ar-C (ipso to Ph) | Quaternary carbon of the phenethyl group. |
| ~137.0 | Ar-C (ipso to CH₃) | Quaternary carbon of the tosyl group. |
| ~129.7 | Ar-CH (meta to SO₂) | Aromatic CH. |
| ~128.8 | Ar-CH (Phenyl) | Aromatic CH. |
| ~128.6 | Ar-CH (Phenyl) | Aromatic CH. |
| ~127.1 | Ar-CH (ortho to SO₂) | Aromatic CH. |
| ~126.5 | Ar-CH (Phenyl) | Aromatic CH. |
| ~45.0 | N-CH₂ | Aliphatic carbon attached to nitrogen. |
| ~35.5 | Ph-CH₂ | Aliphatic carbon attached to the phenyl group. |
| ~21.5 | Ar-CH₃ | Methyl carbon. |
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3250-3300 | Medium | N-H stretch |
| ~3030-3100 | Medium | Aromatic C-H stretch |
| ~2850-2960 | Medium | Aliphatic C-H stretch |
| ~1330-1350 | Strong | Asymmetric SO₂ stretch |
| ~1150-1170 | Strong | Symmetric SO₂ stretch |
| ~1595, 1495 | Medium | Aromatic C=C stretch |
Mass Spectrometry (MS)
Collision-induced dissociation mass spectrometry reveals a characteristic fragmentation pattern. The fragmentation is dominated by the formation of a stable methylbenzyl cation.
Key Mass Spectrometry Fragments
| m/z | Ion | Notes |
|---|---|---|
| 275 | [M]⁺ | Molecular ion |
| 184 | [M - C₇H₇]⁺ | Loss of the benzyl group. |
| 155 | [C₇H₇SO₂]⁺ | Tosyl cation, a common fragment for tosylated compounds. |
| 105 | [C₈H₉]⁺ | Phenylethyl cation, which rapidly rearranges to the stable methylbenzyl cation. This is often the base peak.[4] |
| 91 | [C₇H₇]⁺ | Tropylium ion, from the tosyl group. |
Synthesis and Reaction Mechanism
N-Phenethyl-p-toluenesulfonamide is typically synthesized via a nucleophilic substitution reaction between phenethylamine and p-toluenesulfonyl chloride. This is a robust and widely applicable method for forming sulfonamides.
Caption: General workflow for the synthesis of N-Phenethyl-p-toluenesulfonamide.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of N-alkyl sulfonamides.[5]
Objective: To synthesize N-Phenethyl-p-toluenesulfonamide.
Materials:
-
Phenethylamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or Hexane/Ethyl Acetate mixture for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenethylamine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane. Cool the flask to 0 °C in an ice bath.
-
Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1.1 eq.) in a minimal amount of dichloromethane. Add this solution dropwise to the stirred amine solution at 0 °C over 20-30 minutes.
-
Causality Insight: Slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl to remove excess triethylamine and any unreacted phenethylamine.
-
Wash with saturated NaHCO₃ solution to remove any remaining acidic impurities.
-
Wash with brine to remove residual water-soluble components.
-
Self-Validation: Each wash step is designed to remove a specific class of impurity. Successful separation and clean organic layers validate this part of the process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure N-Phenethyl-p-toluenesulfonamide as a crystalline solid.
Reactivity and Applications
The reactivity of N-Phenethyl-p-toluenesulfonamide is dictated by its key functional groups.
-
Acidic N-H Proton: The proton on the sulfonamide nitrogen is acidic (pKa ~10-11) and can be deprotonated by a strong base. The resulting anion is a potent nucleophile, allowing for N-alkylation or N-arylation reactions.
-
Tosyl Group: While the tosyl group is an excellent leaving group in tosylate esters, in sulfonamides, the S-N bond is very stable and does not typically participate in substitution reactions under normal conditions.
-
Aromatic Rings: Both the tosyl and phenyl rings can undergo electrophilic aromatic substitution, although the sulfonamide group is deactivating.
Key Applications:
-
Intermediate in Pharmaceutical Synthesis: Sulfonamides are a well-known class of antibacterial drugs.[6] N-substituted sulfonamides are also key structural motifs in a wide range of other therapeutic agents, including diuretics and anti-inflammatory drugs. N-Phenethyl-p-toluenesulfonamide serves as a precursor for more complex molecules in drug discovery. For example, the N-phenethylpiperidone core, a key intermediate for the potent analgesic Fentanyl, can be synthesized from precursors with a similar N-phenethyl structure.[7]
-
Building Block in Organic Synthesis: The ability to deprotonate the nitrogen allows this compound to be used as a nucleophile in various coupling reactions. For instance, it can be used in transition-metal-free N-arylation reactions.[5]
-
Precursor for Chiral Ligands and Probes: The phenylethylamine moiety can be derived from chiral starting materials, making N-Phenethyl-p-toluenesulfonamide and its derivatives useful in asymmetric synthesis and as chiral probes in biological systems.[8]
Safety and Handling
A specific Safety Data Sheet (SDS) for N-Phenethyl-p-toluenesulfonamide is not available in the cited sources. However, based on the SDS for closely related compounds like N-Ethyl-p-toluenesulfonamide and p-toluenesulfonamide, the following hazards are anticipated:
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]
-
Skin Protection: Handle with compatible gloves (e.g., nitrile rubber) and wear a lab coat.[10]
-
Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[6][11]
Disclaimer: This guide is intended for informational purposes for qualified professionals. Always consult a comprehensive and current Safety Data Sheet (SDS) for the specific compound before use and handle with appropriate caution.
References
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Low-Energy Collision-Induced Dissociation Mass Spectra of Protonated p-Toluenesulfonamides Derived from Aliphatic Amines. (n.d.). ACS Publications - American Chemical Society. [Link]
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N-Phenethyl-p-toluenesulfonamide | C15H17NO2S | CID 225587. (n.d.). PubChem - NIH. [Link]
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1H and 13C NMR spectra of compound 2a. (n.d.). [Link]
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Safety Data Sheet: N-Ethyl-o/p-toluene sulfonamide. (n.d.). Chemos GmbH&Co.KG. [Link]
- Method for preparing N-alkyl-p-toluenesulfonamide. (n.d.).
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Material Safety Data Sheet. (n.d.). [Link]
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13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0290353). (n.d.). NP-MRD. [Link]
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4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide. (n.d.). PubChem. [Link]
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N-Phenethyl-p-toluenesulfonamide. (n.d.). PubChem. [Link]
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13C NMR Spectrum (PHY0091298). (n.d.). PhytoBank. [Link]
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(PDF) 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide. (2025, December 25). ResearchGate. [Link]
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(PDF) 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide. (n.d.). ResearchGate. [Link]
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Palladium-Catalyzed Diamination of Unactivated Alkenes Using N-fluorobenzenesulfonimide as Source of Electrophilic Nitrogen. (n.d.). AWS. [Link]
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(1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine. (n.d.). PubChem. [Link]
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What are the intermediate products in the synthesis of Ethyl P - toluenesulfonate? (2025, May 29). Blog. [Link]
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A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. (n.d.). Organic Chemistry Portal. [Link]
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p-Toluylamide, N-(2-phenylethyl)-N-(3-methylbutyl)- - Optional[13C NMR]. (n.d.). SpectraBase. [Link]
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(PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (2025, August 6). [Link]
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Figure S7. FTIR spectrum of N-(2-methoxybenzyl)-2-phenylacetamide (2). (n.d.). ResearchGate. [Link]
- Method for preparing para toluene sulfonamide by directly amidating para-toluenesulfonic acid. (n.d.).
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The 1 H NMR spectra of a-phenylethylamine (a), calixarene carboxylic... (n.d.). ResearchGate. [Link]
-
2): FTIR spectrum of phenylethylamine. (n.d.). ResearchGate. [Link]
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Agrochemical Innovation: The Impact of p-Toluenesulfonamide as a Synthesis Intermediate. (n.d.). [Link]
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